2-chloro-N-propylacetamide
Overview
Description
2-Chloro-N-propylacetamide is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is a chlorinated amide, which makes it suitable for various chemical reactions and applications. This compound is typically used as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical industry .
Scientific Research Applications
2-Chloro-N-propylacetamide has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-propylacetamide can be achieved through the reaction of propylamine with chloroacetyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
CH3CH2CH2NH2+ClCH2COCl→CH3CH2CH2NHCOCH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-propylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with sodium azide yields 2-azido-N-propylacetamide.
Hydrolysis: The major products are propylamine and chloroacetic acid.
Reduction: The major product is N-propylacetamide.
Mechanism of Action
The mechanism of action of 2-chloro-N-propylacetamide involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo hydrolysis and reduction, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-ethylacetamide
- 2-Chloro-N-butylacetamide
Comparison
2-Chloro-N-propylacetamide is unique due to its specific alkyl chain length, which influences its reactivity and solubility properties. Compared to 2-chloro-N-methylacetamide and 2-chloro-N-ethylacetamide, the propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications. The longer alkyl chain in 2-chloro-N-butylacetamide may result in different solubility and reactivity characteristics .
Properties
IUPAC Name |
2-chloro-N-propylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUYQDIJUWTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278573 | |
Record name | 2-chloro-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-39-7 | |
Record name | 13916-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-propylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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